molecular formula C9H8N2OS B13008738 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone

1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone

Cat. No.: B13008738
M. Wt: 192.24 g/mol
InChI Key: OWRZTVHFCBRUOO-UHFFFAOYSA-N
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Description

1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an amino group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular condensation of the methylene and cyano groups . Another method involves the reaction of 4-chloromethylcoumarins with 2-mercapto-4,6-dimethylnicotinonitrile in the presence of triethylamine at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[3,2-c]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-(3-aminothieno[3,2-c]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H8N2OS/c1-5(12)9-8(10)6-4-11-3-2-7(6)13-9/h2-4H,10H2,1H3

InChI Key

OWRZTVHFCBRUOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(S1)C=CN=C2)N

Origin of Product

United States

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